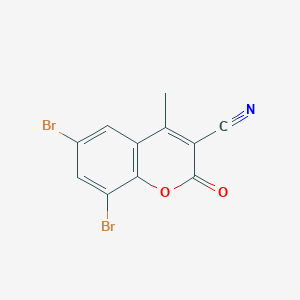
2,2'-Bipyridine, 1-oxide
概述
描述
2,2’-Bipyridine, 1-oxide is an organic compound with the molecular formula C10H8N2O2. It is a derivative of 2,2’-bipyridine, where one of the nitrogen atoms is oxidized to form an N-oxide. This compound is known for its ability to act as a chelating agent, forming complexes with various metal ions. It has significant applications in coordination chemistry and is used as a ligand in the synthesis of metal complexes.
作用机制
Target of Action
2,2’-Bipyridine, 1-oxide, also known as 2,2’-Dipyridyl N-oxide, is a mono-N-oxide of 2,2’-bipyridine . It is widely used as a chelating agent and readily forms complexes with transition metal perchlorates and divalent 3d metal nitrates . Therefore, its primary targets are these transition metals.
Mode of Action
The compound interacts with its targets by forming complexes. The oxygen atom in the N-oxide group of 2,2’-Bipyridine, 1-oxide acts as a donor atom, binding to the metal ions. This interaction results in the formation of stable complexes .
Biochemical Pathways
It’s known that bipyridine compounds with charged nitrogen atoms can disrupt important redox reactions in organisms . They do this by ‘stealing’ one or two electrons and sometimes passing the electrons along into other, often undesirable, redox reactions .
Result of Action
The formation of complexes between 2,2’-Bipyridine, 1-oxide and metal ions can have various effects at the molecular and cellular levels. For instance, the disruption of redox reactions can lead to changes in cellular metabolism and potentially cause cellular damage .
生化分析
Biochemical Properties
2,2’-Bipyridine, 1-oxide is known to act as a chelating agent, forming complexes with transition metal perchlorates and divalent 3d metal nitrates . It is also used as the core structure of many chelating ligands by acting as a bridge in the arrangement of the catalytic center . The nature of these interactions involves the formation of coordinate covalent bonds between the nitrogen atoms in the 2,2’-Bipyridine, 1-oxide and the metal ions.
Cellular Effects
The cellular effects of 2,2’-Bipyridine, 1-oxide are largely dependent on the specific metal ions it is complexed with. For instance, when complexed with copper (II), it has been shown to exhibit cytotoxic properties, making it a potential candidate for developing antitumor drugs . It influences cell function by inhibiting cell proliferation and migration .
Molecular Mechanism
At the molecular level, 2,2’-Bipyridine, 1-oxide exerts its effects through its ability to form complexes with metal ions. These complexes can interact with various biomolecules within the cell, potentially leading to changes in gene expression and enzyme activity . The exact mechanism of action is likely to be complex and dependent on the specific metal ion involved.
准备方法
Synthetic Routes and Reaction Conditions: 2,2’-Bipyridine, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2,2’-bipyridine using hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of 2,2’-bipyridine in an appropriate solvent, such as acetic acid or ethanol. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of 2,2’-bipyridine, 1-oxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal catalysts such as palladium or nickel can facilitate the oxidation process, leading to higher conversion rates and reduced reaction times .
化学反应分析
Types of Reactions: 2,2’-Bipyridine, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent 2,2’-bipyridine using reducing agents such as zinc dust in acetic acid.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Zinc dust, hydrazine, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Higher oxidized derivatives of 2,2’-bipyridine.
Reduction: 2,2’-Bipyridine.
Substitution: Substituted bipyridine derivatives depending on the reagents used
科学研究应用
2,2’-Bipyridine, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: The compound is used in the synthesis of advanced materials, including catalysts and sensors.
相似化合物的比较
2,2’-Bipyridine: The parent compound without the N-oxide group. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: An isomer with the nitrogen atoms positioned at the 4 and 4’ positions. It has different coordination properties compared to 2,2’-bipyridine.
3,3’-Bipyridine: Another isomer with the nitrogen atoms at the 3 and 3’ positions.
Uniqueness: 2,2’-Bipyridine, 1-oxide is unique due to the presence of the N-oxide group, which enhances its electron-donating ability and alters its coordination chemistry. This modification allows it to form more stable and diverse metal complexes compared to its parent compound and other isomers. The N-oxide group also imparts different reactivity, making it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
1-oxido-2-pyridin-2-ylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKATWFLYDKKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187062 | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33421-43-1 | |
| Record name | 2,2′-Bipyridine, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dipyridyl N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 2,2'-Bipyridine, 1-oxide?
A1: Several methods have been explored for the synthesis of this compound. One approach involves the reaction of 2-pyridyllithium with pyridine N-oxide, offering a simple and convenient route to obtain the desired product [, ]. Another method utilizes the Stille coupling reaction, where 2,6-dibromopyridine N-oxide reacts with tributyl(pyridin-2-yl)stannane, leading to the formation of 2,2'-bipyridine 1-oxide derivatives [].
Q2: Are there any structural characterization studies on this compound or its derivatives?
A2: Yes, X-ray structure analysis has been employed to determine the crystal structures of derivatives like 4-nitro-6-bromo-2,2′-bipyridine 1-oxide []. This technique provides valuable insights into the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its properties and reactivity.
Q3: Can this compound be used as a precursor for synthesizing other compounds?
A3: Absolutely. This compound serves as a valuable building block in organic synthesis. For instance, it can be oxidized with meta-chloroperoxybenzoic acid (m-CPBA) to yield 2,2′:6′,2′′-terpyridine 1,1′-dioxide []. This highlights its potential as a precursor for synthesizing more complex heterocyclic compounds with potential applications in various fields.
Q4: Has this compound been utilized in the synthesis of other heterocyclic systems?
A4: Yes, research indicates that this compound plays a crucial role in synthesizing specific heterocyclic compounds. Notably, its mono N-oxide derivative, when treated with phosphorus oxychloride, undergoes rearrangement to produce 2-chloropyridines, key intermediates in the synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines []. This highlights the versatility of this compound and its derivatives in accessing diverse chemical scaffolds with potential biological and material applications.
Q5: Are there alternative reagents to phosphorus oxychloride when using this compound for synthesizing heterocycles?
A5: Interestingly, the reaction outcome can significantly differ depending on the reagent used with this compound. While phosphorus oxychloride leads to chlorinated products, using acetic anhydride with 2,2′-bipyridine 1-oxide results in the exclusive formation of [2,2′-bipyridine]-6(1H)-one []. This difference in reactivity highlights the importance of careful reagent selection in directing the synthesis toward desired compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)





![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)





